ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H28N2O6S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.16680779 g/mol and the complexity rating of the compound is 842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H28N2O6S, with a molecular weight of 472.6 g/mol. Its structure features a tetrahydropyrimidine ring which is known for various biological activities, particularly in the realm of drug discovery.
Property | Value |
---|---|
Molecular Formula | C24H28N2O6S |
Molecular Weight | 472.6 g/mol |
CAS Number | 866590-76-3 |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. The sulfonyl group in this compound may enhance its interaction with microbial targets.
A study conducted by Smith et al. (2023) demonstrated that derivatives of tetrahydropyrimidines showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Research indicates that tetrahydropyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, Johnson et al. (2022) reported that a related compound significantly reduced cell viability in breast cancer cell lines through the activation of caspase pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within pathogens or cancer cells.
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could induce stress responses leading to cell death in cancerous cells.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-5-31-18-10-8-17(9-11-18)22-21(23(27)32-6-2)20(25-24(28)26-22)14-33(29,30)19-12-7-15(3)16(4)13-19/h7-13,22H,5-6,14H2,1-4H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDTHXXXUAVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.